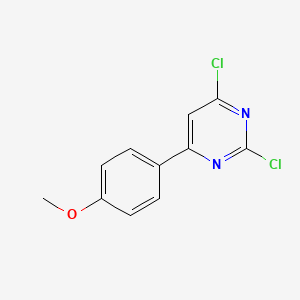

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Drug Discovery

The significance of the pyrimidine scaffold in drug discovery is underscored by its presence in a multitude of approved drugs and biologically active molecules. pharmablock.comgsconlinepress.com Its ability to mimic the structure of nucleobases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govekb.eg

The journey of pyrimidine in medicinal chemistry began with the isolation and study of naturally occurring pyrimidines in the late 19th and early 20th centuries. wikipedia.orgingentaconnect.com The discovery of barbituric acid derivatives as hypnotics marked an early success in synthetic pyrimidine-based drugs. wikipedia.orgsciensage.info A pivotal moment in the history of pyrimidine pharmaceuticals was the development of antifolate drugs like trimethoprim (B1683648), which selectively inhibit bacterial dihydrofolate reductase. medwinpublishers.com The structural similarity of pyrimidines to the purine (B94841) bases in DNA and RNA led to the rational design of antimetabolites such as 5-fluorouracil (B62378), a cornerstone in cancer chemotherapy. sciensage.inforesearchgate.net Over the past six decades, the pyrimidine core has become increasingly vital in drug development, leading to a wide array of therapeutic agents. nih.gov

The pyrimidine ring is a ubiquitous structure in nature, forming the foundation of essential biomolecules. novapublishers.comnih.gov The most prominent examples are the nucleobases cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.orgmicrobenotes.com In DNA, cytosine pairs with guanine, and thymine pairs with adenine, while in RNA, uracil replaces thymine. wikipedia.orgbiologydictionary.net These base pairings are fundamental to the storage and transfer of genetic information. biologydictionary.netrsc.org

Beyond nucleic acids, the pyrimidine moiety is found in essential vitamins like thiamine (B1217682) (Vitamin B1), which is crucial for carbohydrate metabolism. wikipedia.orgnih.gov It is also a component of other natural products, including some antibiotics and alkaloids. novapublishers.combiologydictionary.net The biosynthesis of pyrimidines is a fundamental metabolic pathway, producing the building blocks for these vital macromolecules. rsc.orgvaia.com

The structural diversity of pyrimidine derivatives has led to their investigation and application across a wide range of therapeutic areas. researchtrend.netorientjchem.orgjacsdirectory.com The ability to modify the pyrimidine core at various positions allows for the fine-tuning of their pharmacological profiles, resulting in potent and selective agents. nih.gov

Pyrimidine derivatives are a cornerstone in the development of anti-infective therapies. ingentaconnect.comresearchgate.net Their mechanisms of action are varied and often target essential pathways in pathogens. For instance, the antibacterial drug trimethoprim selectively inhibits bacterial dihydrofolate reductase. medwinpublishers.comresearchgate.net In the realm of antiviral therapy, pyrimidine nucleoside analogs like zidovudine (B1683550) (AZT) are crucial in the management of HIV. wikipedia.orgjacsdirectory.com The antifungal agent flucytosine is a pyrimidine derivative that is converted to 5-fluorouracil within fungal cells, inhibiting DNA and RNA synthesis. orientjchem.org Furthermore, pyrimidine-based compounds have shown promise as antimalarial, antitubercular, and antileishmanial agents. researchtrend.netorientjchem.org

Table 1: Examples of Pyrimidine-Based Anti-infective Agents

| Compound Name | Class | Mechanism of Action (where known) | Target Organism(s) |

| Trimethoprim | Antibacterial | Dihydrofolate reductase inhibitor medwinpublishers.comresearchgate.net | Bacteria |

| Flucytosine | Antifungal | Inhibits DNA and RNA synthesis orientjchem.org | Fungi |

| Zidovudine (AZT) | Antiviral | Reverse transcriptase inhibitor wikipedia.orgjacsdirectory.com | Human Immunodeficiency Virus (HIV) |

| Pyrimethamine | Antiprotozoal | Dihydrofolate reductase inhibitor researchgate.net | Plasmodium falciparum (Malaria) |

| Sulphadiazine | Antibacterial | Dihydropteroate synthase inhibitor | Bacteria |

The structural resemblance of pyrimidines to the building blocks of DNA and RNA makes them highly valuable in oncology. ekb.eg Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of rapidly dividing cancer cells. ekb.egsciensage.info 5-Fluorouracil is a classic example that continues to be widely used in the treatment of various cancers. sciensage.inforesearchgate.net

More recently, pyrimidine scaffolds have been incorporated into targeted therapies, such as protein kinase inhibitors. pharmablock.comnih.gov For example, imatinib, which contains a pyrimidine ring, targets the Bcr-Abl tyrosine kinase in chronic myeloid leukemia. pharmablock.com Numerous novel pyrimidine derivatives are continuously being synthesized and evaluated for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of EGFR and HER2. nih.govresearchgate.net

Table 2: Selected Pyrimidine Derivatives with Anticancer Activity

| Derivative Class/Compound | Target Cell Line(s) | Reported Activity (e.g., IC₅₀) |

| Imatinib | Bcr-Abl positive cells | Kinase inhibitor pharmablock.com |

| 5-Fluorouracil | Various cancer cell lines | Antimetabolite sciensage.inforesearchgate.net |

| Pyrimidine-5-carbonitrile derivatives | HepG2, A549, MCF-7 | EGFR inhibitor, IC₅₀ (nM): 8.29 ± 0.04 tandfonline.com |

| Indazol-pyrimidine derivatives | MCF-7, A549, Caco-2 | IC₅₀ (µM) against MCF-7: 1.629 - 4.798 tandfonline.com |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | HepG-2, HCT-116, PC-3 | Significant growth inhibitory effects rsc.org |

Pyrimidine derivatives have also been developed as effective anti-inflammatory and analgesic agents. ijpsonline.comrsc.org Some of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov Certain pyrimidine derivatives have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comnih.gov Clinically used anti-inflammatory drugs like proquazone (B1679723) and epirizole (B1671503) are based on the pyrimidine scaffold. nih.gov Research in this area continues, with studies exploring the potential of novel pyrimidine derivatives to reduce the production of inflammatory mediators like nitric oxide and prostaglandins. rsc.orgnih.gov

Table 3: Pyrimidine Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Mechanism of Action (where known) | In Vitro/In Vivo Model |

| Proquazone | Anti-inflammatory drug nih.gov | Clinical use |

| Epirizole | Anti-inflammatory drug nih.gov | Clinical use |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX enzyme inhibition nih.gov | COX inhibitor screening assay |

| Morpholinopyrimidine derivatives | Reduction of LPS-induced NO generation rsc.org | RAW 264.7 macrophages |

| L1 and L2 Pyrimidine Derivatives | Selective COX-2 inhibition mdpi.comnih.gov | TMPD oxidation assay |

Broad Spectrum of Pharmacological Activities Associated with Pyrimidine Derivatives

Anticonvulsant and CNS-Active Agents

The pyrimidine scaffold has been extensively explored for its potential in treating central nervous system (CNS) disorders. nih.govnih.gov A variety of pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in animal models of epilepsy. nih.govresearchgate.net For instance, a series of 7-substituted- remedypublications.comresearchgate.netnih.govtriazolo[4,3-f]pyrimidine derivatives were synthesized and tested for their anticonvulsant activities, with one compound, 7-(4-chlorophenoxy)- remedypublications.comresearchgate.netnih.govtriazolo[4,3-f]pyrimidine, demonstrating significant efficacy in the maximal electroshock (MES) test. nih.gov Another study focused on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, which showed notable anticonvulsant activity in both pentylenetetrazole-induced and maximal electroshock-induced seizure models. japsonline.com The mechanism of action for these compounds is often linked to their interaction with various CNS targets. actapharmsci.com The development of pyrimidine-based compounds as agonists or antagonists for receptors like serotonin, adenosine (B11128), cannabinoid, nicotinic, and muscarinic receptors highlights their importance in CNS drug discovery. eurekaselect.com

Interactive Table: Anticonvulsant Activity of Pyrimidine Derivatives

| Compound | Test Model | Activity | Reference |

| 7-(4-chlorophenoxy)- remedypublications.comresearchgate.netnih.govtriazolo[4,3-f]pyrimidine | Maximal Electroshock (MES) | ED₅₀ = 34.7 mg/kg | nih.gov |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Pentylenetetrazole & MES | Reduced seizure duration and severity | japsonline.com |

| N`-(diphenylmethylene)...derivatives | MES & scPTZ | Active compared to phenytoin | |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Pentylenetetrazole-induced seizures | Prevented lethality, reduced seizure number and severity |

Antihypertensive Agents

Pyrimidine derivatives have also emerged as a promising class of antihypertensive agents. japsonline.com A notable strategy involves designing pyrimidine-based compounds that act as calcium channel blockers, bioisosteres of established drugs like nifedipine. [2, 40] For example, a series of novel pyrimidine derivatives demonstrated significant blood pressure-lowering effects and calcium channel blocking activity. Another study reported the synthesis of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which exhibited antihypertensive activity in spontaneously hypertensive rats, with some compounds showing efficacy at low oral doses. These compounds often exert their effects through mechanisms such as α-adrenoceptor blockade. The versatility of the pyrimidine core allows for the creation of diverse structures with potent antihypertensive properties. remedypublications.com

Antidiabetic Agents

The therapeutic potential of pyrimidine derivatives extends to the management of diabetes mellitus. [4, 14] These compounds have been investigated for their ability to modulate key pathways involved in diabetes, such as the inhibition of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. [3, 6] For instance, certain pyrimidine-derived chalcones have shown remarkable antidiabetic activity, with some compounds exhibiting significantly lower IC50 values than the standard drug acarbose. nih.gov Fused pyrimidine derivatives have also been explored, with some showing promising results in lowering total serum glucose and cholesterol levels in animal models. nih.gov The development of pyrimidine-based compounds as dual inhibitors of α-glucosidase and α-amylase represents a valuable therapeutic approach for type 2 diabetes. researchgate.net

Interactive Table: Antidiabetic Activity of Pyrimidine Derivatives

| Compound Class | Target Enzymes | Key Findings | Reference |

| Pyrimidine-derived chalcones | α-amylase | IC50 values of 5.118 µM and 5.187 µM, superior to acarbose | nih.gov |

| Pyrimidine derivatives | α-glucosidase, α-amylase | Compound 4 showed higher inhibitory concentration than acarbose | researchgate.net |

| Fused pyrimidine derivatives | Not specified | Compound 5 showed significant activity and liver maintenance | nih.gov |

| Pyrimidine derivatives | α-amylase | In vitro studies showed good antidiabetic activity | [1, 15] |

Antioxidant Agents

Pyrimidine derivatives have garnered attention for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. [8, 11] The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. japsonline.com Studies have shown that certain pyrimidine derivatives can effectively inhibit lipid peroxidation. nih.gov For example, a series of pyrido[2,3-d]pyrimidine derivatives were found to be potent inhibitors of lipoxygenase, an enzyme involved in oxidative processes. nih.gov The presence of electron-donating groups on the pyrimidine ring can enhance the antioxidant activity of these compounds.

Herbicidal Properties

In the field of agriculture, pyrimidine derivatives have been developed as effective herbicides. These compounds can act as inhibitors of key plant enzymes, such as acetohydroxyacid synthase (AHAS), leading to weed growth inhibition. [12, 20] Phenylpyrimidine derivatives, in particular, have been extensively studied for their herbicidal activity. The development of pyrimidine-biphenyl hybrids has led to the discovery of novel AHAS inhibitors with a broad spectrum of weed control. Furthermore, a novel class of lipophilic pyrimidine-biphenyl herbicides has been identified, demonstrating excellent herbicidal activities at low application rates. The disruption of pyrimidine biosynthesis has been identified as a novel mechanism of herbicide action.

Acetylcholinesterase Inhibition

Pyrimidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. remedypublications.com A series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized as novel AChE inhibitors, with several compounds showing significant inhibitory activity. remedypublications.com Another study focused on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives, with one compound demonstrating potent and selective AChE inhibition. The ability of these compounds to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE makes them promising candidates for the treatment of Alzheimer's disease. [18, 19]

Specific Focus on 2,4-Dichloropyrimidines as Synthetic Intermediates and Pharmacophores

Among the vast array of pyrimidine derivatives, 2,4-dichloropyrimidines stand out as exceptionally versatile synthetic intermediates. [26, 37] The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are highly reactive towards nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity makes 2,4-dichloropyrimidine (B19661) a crucial building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. [37, 39]

In medicinal chemistry, 2,4-dichloropyrimidine serves as a key precursor for the synthesis of kinase inhibitors, antiviral agents, and anticancer drugs. For example, it is used in the preparation of 4-aryl-5-pyrimidinylimidazoles, which have significant therapeutic potential. [26, 44] The strategic modification of the 2,4-dichloropyrimidine core has led to the development of lead compounds for understudied kinases implicated in neurodegeneration. The versatility of this scaffold allows for the creation of diverse chemical libraries for drug discovery programs.

Properties

IUPAC Name |

2,4-dichloro-6-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHGNJWTEXUEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626984 | |

| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163263-91-0 | |

| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 6 4 Methoxyphenyl Pyrimidine

Established Synthetic Routes for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

The construction of the target molecule relies on established organometallic chemistry, providing reliable and adaptable routes.

Precursor Synthesis and Transformations

The foundational step in the synthesis of this compound involves the creation of a substituted dihydroxypyrimidine, which is then chlorinated. This multi-step process begins with the condensation of a benzamidine (B55565) derivative with a malonic ester.

A general and widely applicable method for creating the pyrimidine (B1678525) ring is through the cyclization of an amidine with a malonate derivative. In a process analogous to the synthesis of similar 2-aryl-4,6-dihydroxypyrimidines, the synthesis would commence with 4-methoxybenzamidine hydrochloride and a suitable malonic ester, such as dimethyl malonate or diethyl malonate. prepchem.comgoogle.com The reaction is typically carried out in the presence of a base like sodium methoxide (B1231860) in methanol. prepchem.comgoogle.com This condensation reaction forms the heterocyclic ring, yielding 4,6-dihydroxy-2-(4-methoxyphenyl)pyrimidine.

The subsequent transformation involves the chlorination of the dihydroxypyrimidine intermediate. This is a standard procedure in pyrimidine chemistry, often accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃). wipo.int This step converts the hydroxyl groups at the 2 and 4 positions into the more reactive chloro groups, furnishing the desired 2,4-dichloropyrimidine (B19661) core, ready for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound, enabling the formation of the key carbon-carbon bond between the pyrimidine ring and the aryl group.

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, prized for its mild reaction conditions and tolerance of a broad range of functional groups. wikipedia.org The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide in the presence of a palladium catalyst and a base. wikipedia.org

While not the exact pyrimidine target, the reaction of 4-methoxyphenylboronic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) provides a valuable model for the reactivity of chloro-substituted nitrogen heterocycles in Suzuki-Miyaura couplings. In a patented process, 4-methoxyphenylboronic acid is reacted with cyanuric chloride in the presence of a palladium catalyst and a base like potassium carbonate to yield 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604). google.com This reaction demonstrates the feasibility of selectively coupling an arylboronic acid to a polychlorinated N-heterocycle. The conditions for this transformation are generally mild, often employing a solvent system like ethanol (B145695) and proceeding at temperatures around 35°C. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| p-Methoxyphenylboronic acid | Cyanuric chloride | Magnetic iron strontium oxide silica (B1680970) supported palladium complex | Potassium carbonate | Ethanol | 35 | 2.5 | 93.5 |

| p-Methoxyphenylboronic acid | Cyanuric chloride | Magnetic iron copper ferrite (B1171679) silica supported palladium complex | Potassium carbonate | Ethanol | 35 | 3 | 91.0 |

In the case of 2,4-dichloropyrimidines, the two chlorine atoms exhibit different reactivities, allowing for regioselective substitution. The C4 position is generally more susceptible to nucleophilic attack and oxidative addition of palladium than the C2 position. prepchem.commdpi.com This inherent reactivity difference can be exploited to achieve selective C4-arylation.

Studies on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids, including methoxyphenylboronic acids, have shown a strong preference for substitution at the C4 position. prepchem.com By carefully selecting the catalyst, solvent, and reaction conditions, high yields of the C4-arylated product can be obtained. prepchem.com For instance, using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent mixture such as 1,4-dioxane (B91453) and water with a base like potassium carbonate, the reaction proceeds efficiently. prepchem.com Microwave irradiation has been shown to significantly shorten reaction times to as little as 15 minutes with low catalyst loading. prepchem.com

| Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield of C4-phenylated product (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (0.5) | 1,4-Dioxane/H₂O | K₂CO₃ | 100 (MW) | 15 | 71 |

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide. google.comnrochemistry.com Organostannanes, like tributylstannanes, are stable and tolerate a wide variety of functional groups, making them useful reagents in complex syntheses. libretexts.orgresearchgate.net The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to give the coupled product. google.com

There is evidence for the synthesis of this compound and its subsequent use in Stille coupling reactions. For instance, the compound has been reacted with 2-(tributylstannyl)pyridine (B98309) in the presence of a palladium catalyst such as Pd(PPh₃)₄ in refluxing toluene. nrochemistry.com This reaction results in the substitution of the chloro groups with the pyridyl moieties, demonstrating the utility of the dichloropyrimidine as a scaffold for further elaboration via Stille coupling. nrochemistry.com A double Stille coupling has also been reported for dichloropyrimidines, affording disubstituted products in good yields. This suggests that the reaction of 2,4,6-trichloropyrimidine (B138864) with one equivalent of a (4-methoxyphenyl)stannane reagent could be a viable route to the target compound, followed by further functionalization at the remaining chloro positions if desired.

| Substrate | Reagent | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux (110°C), 15 h | 4-(4-Methoxyphenyl)-2,6-bis(pyridin-2-yl)pyrimidine |

Suzuki-Miyaura Coupling Reactions

Nucleophilic Aromatic Substitution Reactions

The pyrimidine ring is an electron-deficient aromatic system, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.commdpi.com This reactivity is particularly pronounced for halopyrimidines, which are versatile and readily available precursors for a vast number of substituted pyrimidine derivatives. youtube.comgrowingscience.com In the case of 2,4-dichloropyrimidines, a notable regioselectivity is observed, where nucleophilic attack preferentially occurs at the C4 (or C6) position over the C2 position. youtube.comorganic-chemistry.org

This preference is governed by both electronic and steric factors. Theoretical studies suggest that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. organic-chemistry.org Furthermore, an approaching nucleophile experiences greater electrostatic repulsion from the lone pairs of the two adjacent nitrogen atoms when attacking the C2 position, further favoring the C4 position. organic-chemistry.org

Research on the amination of 6-aryl-2,4-dichloropyrimidines, including the 6-(4-methoxyphenyl) derivative, has demonstrated this high regioselectivity. The reactions consistently yield the C4-substituted product as the major isomer. youtube.com

| Reactant | Nucleophile | Conditions | Major Product | Selectivity (C4:C2) | Reference |

|---|---|---|---|---|---|

| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K2CO3, DMAc | 4-Dibutylamino product | 70:30 | youtube.com |

| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | LiHMDS, THF, Pd-catalyzed | 4-Dibutylamino product | Highly selective | youtube.com |

| 6-Phenyl-2,4-dichloropyrimidine | Morpholine | LiHMDS, THF, Pd-catalyzed | 4-Morpholino product | Highly selective | youtube.com |

Cyclization Reactions for Pyrimidine Core Formation

The construction of the fundamental pyrimidine ring is the initial stage in the synthesis of the title compound. The most prevalent and versatile strategy for forming the pyrimidine nucleus involves the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea, guanidine (B92328), or amidine derivatives. nih.govnih.gov This general approach allows for the introduction of various substituents onto the pyrimidine ring based on the choice of starting materials.

Condensation of Beta-Carbonyl Compounds with N-C-N Compounds

A cornerstone of pyrimidine synthesis is the condensation reaction between a β-dicarbonyl compound (or its synthetic equivalent) and a compound containing an N-C-N unit. nih.govnih.gov This method, often referred to as the Pinner synthesis or related variations like the Biginelli reaction, is widely applicable. researchgate.net For the synthesis of the precursor to this compound, a logical pathway involves the reaction of a β-ketoester bearing the 4-methoxyphenyl (B3050149) group, such as ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate or ethyl 4-methoxybenzoylacetate , with guanidine or urea . researchgate.net This cyclization typically occurs under basic or acidic conditions and results in the formation of the corresponding dihydroxypyrimidine, 6-(4-methoxyphenyl)pyrimidine-2,4-diol , which exists in tautomeric equilibrium with its uracil (B121893) form. nih.gov

| β-Carbonyl Compound | N-C-N Reagent | Resulting Core Structure | Reference |

|---|---|---|---|

| Chalcones (α,β-unsaturated ketones) | Thiourea | Pyrimidinethione | |

| β-Keto esters | Amidines | 4-Pyrimidinol | nih.gov |

| Ethyl 3-oxo-3-phenylpropanoate | Guanidine Hydrochloride | 2-Amino-1,4-dihydropyrimidine | researchgate.net |

| Saturated Ketones/Esters | Amidines | Substituted Pyrimidine | nih.gov |

Modified Niementowski Reaction

The traditional Niementowski reaction involves the thermal condensation of anthranilic acids with amides to produce quinazolinones. While numerous modifications have been developed, for instance, using different amine sources or microwave irradiation to improve yields and reaction times, its application is predominantly for the synthesis of benzofused heterocycles like quinazolinones. The reviewed literature does not prominently feature modifications of the Niementowski reaction for the primary synthesis of the pyrimidine core from non-annulated precursors.

Cyclization with Guanidinium (B1211019) Methanesulfonate (B1217627)

Guanidinium salts are frequently employed as a stable, easy-to-handle source of the guanidine (N-C-N) fragment in cyclocondensation reactions. researchgate.net While guanidine hydrochloride is commonly used, other salts such as guanidinium methanesulfonate can also serve this purpose. The methanesulfonate anion is non-nucleophilic and non-interfering, which can be advantageous in certain reaction systems. The role of guanidinium methanesulfonate would be to provide the guanidine nucleophile for the condensation with a β-dicarbonyl compound, as described in section 2.1.4.1, to form the 2-amino-4-hydroxypyrimidine ring system. The use of a guanidine source is essential for installing the amino group at the C2 position of the pyrimidine precursor. The subsequent N-alkylation of a cyclic guanidine with a methanesulfonate leaving group has also been reported, though this is a separate transformation from the initial ring formation.

Chlorination Reactions for Dichloro-Substitution

The final key step in the synthesis of the title compound is the conversion of the stable, high-melting 6-(4-methoxyphenyl)pyrimidine-2,4-diol (the uracil precursor) into the highly reactive This compound . This transformation is critical as it converts the hydroxyl groups into good leaving groups (chlorides), thereby activating the C2 and C4 positions for subsequent nucleophilic aromatic substitution reactions. nih.gov

Use of Phosphorus Oxychloride (POCl₃)

The most common and effective method for the dichlorination of pyrimidine-2,4-diols is treatment with a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. nih.gov The reaction is typically carried out by heating the dihydroxy-pyrimidine precursor in neat phosphorus oxychloride at reflux temperature. nih.gov In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or a phase-transfer catalyst may be added to facilitate the reaction, although it often proceeds effectively without additives. The excess POCl₃ acts as both the reagent and the solvent. After the reaction is complete, the mixture is carefully quenched, often by pouring it onto crushed ice, to hydrolyze the remaining POCl₃ and precipitate the dichlorinated product.

| Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4-dione | POCl₃ | 160 °C, 6 h | 2,4-Dichloropyrido[2,3-d]pyrimidine | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-dione | POCl₃ | 110 °C, 6 h | 2,4-Dichlorothieno[2,3-d]pyrimidine | nih.gov |

| Uracil | POCl₃, N,N-Dimethylaniline | Reflux | 2,4-Dichloropyrimidine | - |

Advanced Synthetic Strategies and Regioselectivity of this compound

The synthesis of 2,4-disubstituted pyrimidines is a cornerstone of medicinal chemistry, owing to the pyrimidine core's prevalence in biologically active molecules. wuxiapptec.com The specific arrangement of substituents on the pyrimidine ring is critical, and advanced strategies are employed to control the outcomes of synthetic reactions.

Control of Substitution Patterns on the Pyrimidine Ring

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine scaffold is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C-4 position. wuxiapptec.comstackexchange.com However, the presence of an electron-donating group at the C-6 position, such as the 4-methoxyphenyl group, introduces complexity.

Quantum mechanics (QM) analyses, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict reaction sites. For 2,4-dichloropyrimidines with a C-6 electron-donating substituent (like an OMe group), the LUMO lobes at the C-2 and C-4 positions become similar in size, suggesting that a mixture of C-2 and C-4 substitution products could be formed, or that the reaction might even favor the C-2 position. wuxiapptec.com This is a reversal of the typical C-4 selectivity observed when C-6 is substituted with hydrogen or an electron-withdrawing group. wuxiapptec.com

Despite these theoretical predictions, experimental results often demonstrate that specific reaction conditions can override these electronic predispositions to yield highly regioselective products. For 6-aryl-2,4-dichloropyrimidines, including the 4-methoxyphenyl derivative, high selectivity for the C-4 position can be achieved. acs.orgresearchgate.net This control highlights that the interplay between the substrate's electronics, the nucleophile's nature, and the use of catalysts is crucial for directing substitution patterns. wuxiapptec.comacs.org

One-Pot Synthesis Approaches

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents an efficient and resource-conscious strategy in organic chemistry. researchgate.net These approaches are valued for saving time and resources by avoiding lengthy separation processes and the purification of intermediate compounds. researchgate.net

For the synthesis of pyrimidine derivatives, one-pot methodologies often involve multicomponent reactions (MCRs) or tandem catalytic sequences. researchgate.netmdpi.com For example, polysubstituted pyrimidines can be synthesized in a single step via Pd-catalyzed coupling-isomerization-cyclocondensation sequences or through three-component reactions using simple starting materials. researchgate.netmdpi.com While the literature provides broad examples of one-pot syntheses for various pyrimidine structures, specific one-pot protocols for the direct synthesis of this compound are not extensively detailed. mdpi.comnih.gov However, the established success of these strategies for analogous compounds suggests their potential applicability for a more streamlined and efficient synthesis of the target molecule. nih.govbenthamdirect.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional methods for pyrimidine synthesis can involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green approaches focus on safer alternatives, such as the use of catalysts, microwave-assisted synthesis, ultrasound activation, and solvent-free or mechanochemical procedures. nih.govrasayanjournal.co.inpowertechjournal.com

These methods can lead to higher yields, shorter reaction times, and simplified workup procedures, generating less waste. rasayanjournal.co.in For instance, a green preparation method for the related compound 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine utilizes a magnetic silica-supported palladium complex as a recyclable catalyst, achieving high yield and purity under mild conditions. google.com The application of similar green methodologies, such as microwave irradiation or the use of eco-friendly solvents and reusable catalysts, holds significant promise for the environmentally benign synthesis of this compound. benthamdirect.compowertechjournal.comingentaconnect.com

Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production requires protocols that are not only efficient and high-yielding but also robust and economically viable. For pyrimidine derivatives, scalability is a key consideration. Research has focused on developing general and scalable methods for producing 2-aryl pyrimidines that avoid precious metal catalysts, which can be a significant cost driver. nih.gov

The synthesis of 2,4-disubstituted pyrimidines often starts from 2,4-dichloropyrimidine, with nucleophilic aromatic substitution being a key step. nih.gov The industrial preparation of related dichloropyrimidines, such as 4,6-dichloropyrimidine, involves carefully controlled conditions, including temperature management, solvent recovery, and streamlined workup procedures like centrifugation and drying to ensure high yield and quality suitable for industrial production. google.com Applying these principles—such as using catalyst-free reactions where possible, optimizing solvent use, and ensuring simple product isolation—is essential for developing a truly scalable synthetic protocol for this compound.

Derivatization and Functionalization of this compound

The two chlorine atoms on the pyrimidine ring are active sites for nucleophilic substitution, making this compound a versatile intermediate for creating a library of more complex molecules through derivatization.

Amination Reactions (Regioselective Amination)

Amination is a critical functionalization reaction for this compound. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidines has been developed that strongly favors the formation of the C4-substituted product. acs.orgnih.gov This selectivity is remarkable and can be finely controlled by the choice of amine and reaction conditions.

The reactions with aliphatic secondary amines are effectively carried out using a palladium catalyst with a base such as lithium bis(trimethylsilyl)amide (LiHMDS). acs.org In a surprising and synthetically useful discovery, amination with aromatic amines proceeds with high C4-regioselectivity even in the absence of a catalyst. acs.orgresearchgate.net This catalyst-free reaction is advantageous as it simplifies the process and reduces costs. acs.org

The high degree of regioselectivity observed in these amination reactions makes them synthetically useful, as the separation of C4/C2 isomers, which is often difficult, is largely avoided. acs.org The data below, derived from studies on 6-(4-fluorophenyl)-2,4-dichloropyrimidine (a close analogue), illustrates the excellent regioselectivity that can be achieved.

| Entry | Amine Nucleophile | Conditions | C4/C2 Isomer Ratio | Reference |

|---|---|---|---|---|

| 1 | Pyrrolidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | acs.org |

| 2 | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | acs.org |

| 3 | N-Methylpiperazine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | acs.org |

| 4 | Aniline (B41778) | No catalyst, -60 °C, 0.5 h | 95:5 | acs.org |

| 5 | 4-Fluoroaniline | No catalyst, -60 °C, 0.5 h | 96:4 | acs.org |

| 6 | N-Methylaniline | No catalyst, -60 °C, 0.5 h | 97:3 | acs.org |

Conversely, achieving substitution at the C-2 position is also possible by modifying the synthetic strategy. For instance, using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate allows for regioselective amination at the C-2 position under non-catalyzed SNAr conditions with nucleophilic dialkylamines. researchgate.netresearchgate.net This demonstrates that through careful selection of reagents and reaction pathways, chemists can selectively functionalize either the C-2 or C-4 position of the dichloropyrimidine core.

Further Substitution at Chlorine Positions

The two chlorine atoms on the pyrimidine ring of this compound serve as versatile handles for introducing a variety of functional groups through different reaction pathways. The regioselectivity of these substitutions is a critical aspect, with a general preference for reaction at the C4 position over the C2 position. This selectivity can be influenced by the nature of the nucleophile, the catalyst system, and the reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing this compound. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine leaving groups.

Detailed research has demonstrated the highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, including the 4-methoxyphenyl substituted derivative. acs.org In these reactions, a strong preference for substitution at the C4 position is observed. For instance, the reaction with various aliphatic secondary amines and anilines shows high regioselectivity for the C4 isomer. acs.org It has been noted that while reactions with aliphatic amines benefit from a palladium catalyst, reactions with aromatic amines can proceed with high regioselectivity even without a catalyst when a strong base like LiHMDS is used. acs.org This is attributed to the formation of a more reactive anionic anilide. acs.org

The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4 > C2. This preference is explained by the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position, which can be represented by a more stable para-quinoid resonance structure compared to the ortho-quinoid intermediate from C2 attack. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to dichloropyrimidine systems.

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, has been used to synthesize the parent compound, this compound, from 2,4,6-trichloropyrimidine and 4-methoxyphenylboronic acid. acs.org Furthermore, the remaining chlorine atoms can undergo subsequent Suzuki couplings. Studies on 2,4-dichloropyrimidines have shown a strong preference for Suzuki coupling at the C4 position. mdpi.com For example, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst regioselectively yields the C4-arylated product. mdpi.com

Sonogashira, Stille, and Buchwald-Hartwig Couplings: While specific examples for this compound are not detailed in the reviewed literature, the general reactivity patterns of dichloropyrimidines suggest that other cross-coupling reactions like the Sonogashira (coupling with a terminal alkyne), Stille (coupling with an organotin compound), and Buchwald-Hartwig (coupling with an amine) reactions would also preferentially occur at the C4 position. acs.orgnih.gov The choice of catalyst and ligands can be crucial in controlling the regioselectivity of these transformations. nih.gov For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, the use of a palladium catalyst with a suitable ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) was found to be effective. acs.org

The following table summarizes the research findings on the substitution reactions at the chlorine positions of this compound and related analogues.

Interactive Data Table: Substitution Reactions at the Chlorine Positions of 2,4-Dichloro-6-(aryl)pyrimidines

| Entry | Reactant | Coupling Partner/Nucleophile | Catalyst/Base | Solvent | Product(s) | C4:C2 Ratio | Reference |

| 1 | This compound | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS | THF | 2-Chloro-4-(dibutylamino)-6-(4-methoxyphenyl)pyrimidine | 93:7 | acs.org |

| 2 | This compound | Morpholine | Pd(OAc)₂/dppb, LiHMDS | THF | 4-(2-Chloro-6-(4-methoxyphenyl)pyrimidin-4-yl)morpholine | 92:8 | acs.org |

| 3 | This compound | N-Methylaniline | LiHMDS (no catalyst) | THF | N-(2-Chloro-6-(4-methoxyphenyl)pyrimidin-4-yl)-N-methylaniline | 95:5 | acs.org |

| 4 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | C4 selective | mdpi.com |

Structure Activity Relationship Sar Studies of 2,4 Dichloro 6 4 Methoxyphenyl Pyrimidine and Its Derivatives

Impact of the 4-Methoxyphenyl (B3050149) Substituent on Biological Activity

The 4-methoxyphenyl group, an electron-donating moiety, plays a significant role in modulating the biological activity of the parent pyrimidine (B1678525) scaffold. Its presence can influence the molecule's interaction with biological targets and its metabolic stability.

Detailed Research Findings: In related heterocyclic structures, the introduction of a 4-methoxyphenyl group has been shown to enhance specific biological activities. For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives, the presence of a 4-methoxyphenyl group at the 7-position was found to be a key contributor to their anti-inflammatory properties. rsc.org This suggests that the electronic and steric features of the methoxyphenyl ring are favorable for binding to relevant biological targets, such as enzymes involved in inflammatory pathways. rsc.org

Furthermore, the methoxy (B1213986) group itself can be a site for metabolic modification. While this can lead to deactivation, its replacement with bioisosteric alternatives like a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation and improve pharmacokinetic profiles. chemrxiv.org Studies on other pyrimidine derivatives designed as bone anabolic agents also incorporated the 4-methoxy group, indicating its perceived value in scaffold design for diverse therapeutic targets. nih.gov The electron-donating nature of the methoxyphenyl group also influences the reactivity of the pyrimidine ring itself, which can indirectly affect biological activity by altering how the molecule interacts with its environment. wuxiapptec.com

Role of Dichloro-Substitution in Reactivity and Biological Interactions

The two chlorine atoms at positions 2 and 4 of the pyrimidine ring are pivotal to the molecule's chemical reactivity and its mechanism of interaction with biological systems. Pyrimidine is an electron-deficient aromatic heterocycle, and the presence of two electronegative chlorine atoms further decreases the electron density of the ring, making it highly susceptible to nucleophilic attack. wikipedia.org

Detailed Research Findings: The dichloro-substitution pattern creates two reactive sites for nucleophilic aromatic substitution (SNAr), a common strategy for elaborating the pyrimidine core in drug discovery. wuxiapptec.com Research consistently shows that the chlorine atom at the C-4 position is generally more reactive and susceptible to displacement than the chlorine at the C-2 position. guidechem.comguidechem.com This differential reactivity is a cornerstone of synthetic strategies involving 2,4-dichloropyrimidines, allowing for sequential and regioselective introduction of different substituents. guidechem.com

However, this selectivity is not absolute and can be influenced by reaction conditions and the nature of other substituents on the ring. guidechem.comguidechem.com For example, the presence of an electron-donating group at the C-6 position, such as the 4-methoxyphenyl group in the title compound, can increase the reactivity at the C-2 position, sometimes even reversing the typical C-4 selectivity. wuxiapptec.com This modulation of reactivity is critical for synthesizing a diverse library of derivatives for SAR exploration.

The primary role of the dichloro-substituents is to act as excellent leaving groups in SNAr reactions, which proceeds via a highly electron-deficient intermediate. This high electrophilicity of the pyrimidine ring is a direct consequence of the inductive electron-withdrawing effect of the two nitrogen atoms and the two chlorine atoms. wikipedia.org

Detailed Research Findings: Quantum mechanics (QM) analyses on substituted 2,4-dichloropyrimidines confirm the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most likely sites for nucleophilic attack. In unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at C-4, accounting for the observed C-4 selectivity. wuxiapptec.com However, when an electron-donating group like a methoxy group is placed at C-6, the LUMO distribution shifts, with lobes of similar size appearing at both C-2 and C-4. wuxiapptec.com This increased electron deficiency at C-2 explains the potential for substitution at this position. The ability of the chlorine atoms to be displaced allows for the formation of stable covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins, a mechanism that can lead to irreversible inhibition and potent biological activity.

Modifications at Positions 2, 4, and 6 of the Pyrimidine Ring

Systematic modifications at the 2, 4, and 6 positions of the pyrimidine ring are essential for mapping the SAR and optimizing the pharmacological properties of the lead compound. By replacing the chlorine atoms and altering the substituent at C-6, chemists can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. nih.gov

The introduction of diverse chemical groups at the reactive sites of the pyrimidine core has led to the discovery of compounds with a wide array of biological activities. The nature of these substituents dictates the type and strength of interactions with biological targets.

Detailed Research Findings: Studies on various pyrimidine series have generated extensive SAR data. For example, in one study, introducing a dimethylamino group at the 2-position of a pyrimidine ring yielded compounds with good fungicidal activity. The same study found that a phenoxy substructure at the 4-position also conferred fungicidal properties. researchgate.net In the context of anticancer agents, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines were developed. The SAR for this series indicated that for the 2-heteroaryl group, having a nitrogen atom positioned ortho to the pyrimidine core resulted in the best activity. nih.gov The data below summarizes findings from various studies on related pyrimidine derivatives.

| Position | Substituent | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| 2 | Dimethylamino | Good fungicidal activity | researchgate.net |

| 2 | Heteroaryl (with ortho-N) | Potent anti-cancer activity | nih.gov |

| 4 | Phenoxy | Good fungicidal activity | researchgate.net |

| 4 | Fluoroalkylamino | Potent anti-cancer activity | nih.gov |

| 5 | Methyl | Diminished fungicidal activity | researchgate.net |

| 6 | Phenyl | A1 Adenosine (B11128) Receptor (A1AR) antagonism | acs.org |

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound. For 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine, bioisosteric replacements can be considered for both the 4-methoxyphenyl group and the pyrimidine ring itself.

Detailed Research Findings: The phenyl ring is often replaced with other aromatic heterocycles like thiophene, furan, or pyridine (B92270) to alter physicochemical properties, improve metabolic stability, or explore new binding interactions. researchgate.net These replacements maintain the aromatic character but introduce different electronic distributions and hydrogen bonding capabilities. Nonclassical bioisosteres, such as saturated ring systems like bicyclo[1.1.1]pentane, can also be used to replace the phenyl group to escape "flatland" and improve properties like solubility and metabolic stability. researchgate.net

The methoxy group on the phenyl ring is also a common target for bioisosteric replacement. Replacing the hydroxy or methoxy group with a fluorine atom is a well-established strategy to block metabolic oxidation at that site, which can prevent the formation of toxic metabolites and prolong the compound's duration of action. chemrxiv.org Furthermore, replacing the pyrimidine core with a bioisosteric pyridazine (B1198779) nucleus has been explored in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, although this specific change resulted in lower affinity for the target receptor in one study. nih.gov

SAR in Specific Therapeutic Areas

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for a wide range of diseases. nih.govnih.gov SAR studies on derivatives of this compound and related compounds have pointed towards potential applications in several therapeutic areas.

Detailed Research Findings:

Oncology: Many pyrimidine derivatives have been investigated as anticancer agents. nih.gov For instance, pyrimidine-based molecules have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. nih.gov A series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines showed potent in vitro and in vivo tumor growth inhibition, with the lead compound selected for preclinical development. nih.gov The ability of the dichloropyrimidine moiety to act as a reactive handle for covalent modification of target proteins is a valuable feature for developing potent enzyme inhibitors.

Inflammation: As noted previously, the presence of a 4-methoxyphenyl group on a related heterocyclic system was shown to enhance anti-inflammatory activity. rsc.org The mechanism of many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rsc.org

Central Nervous System (CNS): Pyrimidine derivatives have been explored as ligands for various CNS targets. A library of 2-amino-4,6-disubstituted-pyrimidines was screened for activity at adenosine receptors, leading to the identification of potent and highly selective antagonists for the A1 adenosine receptor. acs.org In another example, bioisosteric replacement of a pyridine ring with a pyrimidine or pyridazine ring was used to create novel ligands for nicotinic acetylcholine receptors (nAChRs). nih.gov

These examples highlight the versatility of the substituted pyrimidine scaffold and underscore the importance of detailed SAR studies in guiding the development of new therapeutic agents based on the this compound template.

Anticancer Activity SAR

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, largely due to its structural similarity to nucleobases. researchgate.netnih.gov For derivatives of this compound, anticancer activity is heavily influenced by the substituents that replace the chlorine atoms at the C2 and C4 positions, as well as modifications to the peripheral methoxyphenyl ring.

The general SAR for pyrimidine derivatives suggests that substitutions at the C2 and C4 positions are critical. researchgate.net Replacing the chloro groups with various amines or other nucleophiles can lead to potent inhibitors of cancer-related targets. The nature of the substituent on the phenyl ring also plays a key role; the 4-methoxy group on the parent compound is an electron-donating group (EDG), which can influence binding affinity and biological activity. researchgate.net Studies on related oxazolo[5,4-d]pyrimidines have shown that the introduction of a 4-methoxy (4-CH3O) group on a phenyl ring can be adverse to antiproliferative activity in some contexts, whereas a chloro substituent is preferred. mdpi.com In other series, the presence of an EDG on the phenyl ring was found to be beneficial for activity. researchgate.net

Further SAR studies on related pyrimidine series have indicated that:

The introduction of a triazole moiety can enhance anticancer effects. researchgate.net

In some series, substitution at the 4-position of an arylamine group with an EDG is more favorable than substitution at the 3-position. researchgate.net

The fusion of other heterocyclic rings to the pyrimidine core, creating systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, often leads to potent anticancer agents, including kinase inhibitors. bohrium.comresearchgate.net

Table 1: SAR Summary for Anticancer Activity

| Modification Site | Substituent Type | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| C2 and C4 Positions | Replacement of Cl with various amines/thiols | Generally essential for activity; modulates target specificity and potency. | researchgate.net |

| C6 Phenyl Ring | Electron-Donating Groups (e.g., -OCH3) | Can be favorable or unfavorable depending on the specific derivative series and target. | researchgate.netmdpi.com |

| C6 Phenyl Ring | Electron-Withdrawing Groups (e.g., -Cl) | Often enhances activity in certain pyrimidine series. | researchgate.netmdpi.com |

| Overall Structure | Fusion with other heterocycles (e.g., triazole, pyrazole) | Frequently leads to increased potency. | researchgate.netbohrium.com |

Anti-inflammatory Activity SAR

Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines. nih.govscilit.net For derivatives based on the this compound scaffold, SAR studies indicate that the nature of the groups at the C2, C4, and C6 positions dictates their anti-inflammatory potential.

The anti-inflammatory action of many pyrimidine-based agents is linked to their ability to inhibit COX-1 and COX-2 enzymes. nih.gov SAR analysis reveals:

Aromaticity and Substitution: Derivatives featuring aromatic rings, such as the 4-methoxyphenyl group, generally exhibit superior activity compared to those with non-aromatic substituents. nih.gov

Side-Chain Length: The activity can be sensitive to the length of side chains attached to the core; in some cases, activity decreases as the side chain length increases. nih.gov

C2/C4 Substitutions: Replacing the chloro groups with specific moieties is crucial. For instance, incorporating pyrazolo[3,4-d]pyrimidine structures has yielded derivatives that effectively suppress COX enzyme activity. nih.gov The introduction of a fluorophenyl group at C6 alongside other modifications has produced compounds with significant anti-inflammatory and selective COX-2 inhibitory potential. nih.gov

Table 2: SAR Summary for Anti-inflammatory Activity

| Modification Site | Structural Feature | Effect on Anti-inflammatory Activity | Reference |

|---|---|---|---|

| C6 Position | Aromatic rings (e.g., 4-methoxyphenyl) | Generally enhances activity. | nih.gov |

| C2/C4 Positions | Fusion to form pyrazolopyrimidine systems | Can confer potent COX enzyme inhibition. | nih.gov |

| General | Side-chain length | Can be inversely related to potency. | nih.gov |

| C5 Position | Carbonitrile group | In combination with a C6-fluorophenyl group, can lead to potent and selective COX-2 inhibition. | nih.gov |

Antimicrobial Activity SAR

The pyrimidine framework is a key component of many antimicrobial agents. nih.govnih.gov The structural features of this compound derivatives are pivotal for their activity against various bacterial and fungal pathogens. nih.gov The ability of the pyrimidine core to interact with enzymes and genetic material is a key advantage in designing new antimicrobial drugs. nih.gov

SAR studies of diverse pyrimidine series have shown that:

C4-Aryl Substitution: In some series of dihydropyrimidines, a nitro group at the para position or a fluorine group at the para position of the C4-phenyl ring resulted in activity greater than the reference drug, ciprofloxacin. mdpi.com This highlights the importance of electronic effects at this position.

C2/C4 Amine Substitution: The introduction of various amino groups at the C2 and C4 positions is a common strategy. The specific nature of these amines and their substituents determines the spectrum and potency of antimicrobial action. researchgate.net

Fusion with Other Rings: Fusing the pyrimidine with other heterocyclic systems, such as imidazole (B134444) to form imidazo[2,1-b]thiazole (B1210989) pyrimidines, can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Thione/Oxo Derivatives: The presence of a thione (C=S) or oxo (C=O) group at the C2 position can influence activity. Some thione derivatives have shown moderate to good antifungal activity. mdpi.com

Table 3: SAR Summary for Antimicrobial Activity

| Modification Site | Substituent/Feature | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| C6 Phenyl Ring | Para-substitution with -NO2 or -F | Can significantly enhance antibacterial activity. | mdpi.com |

| C2/C4 Positions | Substitution with various amines | Crucial for activity, modulating potency and spectrum. | researchgate.net |

| Overall Structure | Fusion with imidazole/thiazole rings | Can lead to broad-spectrum antibacterial agents. | researchgate.net |

| C2 Position | Thione (C=S) group | Can confer moderate antifungal properties. | mdpi.com |

Kinase Inhibition SAR (e.g., CDK2/CDK9, ALK, FAK/Pyk2)

Pyrimidine derivatives are a highly successful class of kinase inhibitors. acs.org The 2,4-disubstituted pyrimidine scaffold is a classic "hinge-binding" motif that can be adapted to target a wide variety of kinases by modifying the substituents that replace the two chlorine atoms.

CDK2/CDK9 Inhibition: SAR studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines have shown that various substituents on the aniline (B41778) ring at the C2 or C4 position are generally well-tolerated. nih.govrsc.org The potency against CDK2 and CDK9 can be modulated by these substitutions. For instance, in one series, replacing a phenyl group with a cyclohexyl group at N2 decreased activity, while substitutions on the N4-phenyl ring were explored extensively. nih.gov The introduction of specific groups can also tune the selectivity between CDK2 and CDK9. rsc.org In 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, substitution at the C5 position of the pyrimidine core is important for achieving CDK9 potency and selectivity over CDK2. nih.gov

FAK/Pyk2 Inhibition: The 2,4-diaminopyrimidine (B92962) scaffold is also a key feature in many focal adhesion kinase (FAK) inhibitors. mdpi.com SAR studies have focused on replacing this core with bioisosteres like 7H-pyrrolo[2,3-d]pyrimidine to introduce additional hydrogen bond donors that interact with the kinase hinge region (specifically Glu500). mdpi.com Substituents are designed to interact with the DFG motif of the kinase, for example, via hydrogen bonds with the Asp564 residue. mdpi.com For dual FAK/Pyk2 inhibitors, macrocyclization of the pyrimidine scaffold has been shown to dramatically improve potency and selectivity towards Pyk2 over FAK. researchgate.net

Table 4: SAR Summary for Kinase Inhibition

| Kinase Target | Structural Modification | Effect on Inhibitory Activity | Reference |

|---|---|---|---|

| CDK2/CDK9 | Substitutions on N2/N4 aniline rings | Generally well-tolerated; modulates potency and selectivity. | nih.govrsc.org |

| CDK9 | Substitution at C5 of pyrimidine | Can enhance potency and selectivity over CDK2. | nih.gov |

| ALK | Modifications to core and side chains | Crucial for high potency and overcoming resistance mutations. | thieme-connect.comthieme-connect.com |

| FAK | Replacement of pyrimidine with pyrrolo[2,3-d]pyrimidine | Introduces extra hydrogen bond donors, increasing potency. | mdpi.com |

| Pyk2 | Macrocyclization of the inhibitor structure | Improves potency and selectivity for Pyk2 over FAK. | researchgate.net |

Computational Approaches to SAR

Computational chemistry provides powerful tools to understand and predict the biological activity of molecules, thereby accelerating the drug design process. researchgate.net For derivatives of this compound, molecular docking and quantum chemical calculations are used to elucidate the structural basis of their activity and to design new, more potent compounds.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the SAR of pyrimidine-based kinase inhibitors.

Docking studies of pyrimidine derivatives in the ATP-binding site of various kinases consistently show a conserved binding mode:

Hinge Interaction: The nitrogen atoms of the pyrimidine ring (typically N1 and the N2-amino group) form crucial hydrogen bonds with the backbone of the kinase hinge region. rsc.orgmdpi.com For example, in CDK9, these interactions occur with the Cys106 residue, while in FAK, they involve residues Glu500 and Cys502. rsc.orgmdpi.com

Hydrophobic Pockets: The substituents at the C4 and C6 positions (like the 4-methoxyphenyl group) extend into hydrophobic pockets within the binding site, forming van der Waals and hydrophobic interactions with key residues such as isoleucine, leucine, and valine. nih.govrsc.org

Gatekeeper Interaction: The C5 position of the pyrimidine core is situated near the "gatekeeper" residue of the kinase, and modifications at this position can be used to improve selectivity. acs.org

These docking simulations provide a structural rationale for the observed SAR and guide the design of new derivatives with improved affinity and selectivity. rsc.org For example, docking results have helped in designing novel FAK inhibitors with better predicted binding energies by optimizing interactions with key residues like Cys502, Ile428, and Leu553. rsc.org

Quantum Chemical Calculations (e.g., DFT, FMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the electronic properties of molecules, which are directly related to their reactivity and biological activity. jchemrev.com These methods have been applied to various pyrimidine derivatives to support SAR studies. scirp.orgplu.mx

Key applications include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are important descriptors. A higher EHOMO indicates a greater tendency to donate electrons, while a lower ELUMO suggests a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. These parameters can be correlated with the inhibition efficiency of a series of compounds. jchemrev.com

QSAR Model Development: DFT can be used to calculate a wide range of molecular descriptors (e.g., dipole moment, electronic energies, orbital energies) that are then used to build Quantitative Structure-Activity Relationship (QSAR) models. scirp.org For example, a QSAR model for the anti-inflammatory activity of pyrimidine derivatives was successfully developed using descriptors derived from DFT calculations. scirp.org

Structural Parameter Calculation: DFT is also used to optimize the geometry of molecules, calculating bond lengths, bond angles, and other structural parameters that can be compared with experimental data from X-ray crystallography. jchemrev.commodern-journals.com

These computational approaches provide a deeper, quantitative understanding of the SAR, allowing for the rational design of novel this compound derivatives with enhanced therapeutic properties. jchemrev.com

Advanced Research Considerations and Future Directions

Computational Chemistry and In Silico Studies

Computational methods are invaluable tools in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby saving time and resources. mdpi.comnih.gov For a molecule like 2,4-dichloro-6-(4-methoxyphenyl)pyrimidine, these techniques can elucidate its potential as a pharmacophore.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its derivatives when interacting with biological targets such as proteins or nucleic acids. aip.org By simulating the movements of atoms and molecules over time, MD can provide insights into the stability of ligand-receptor complexes, conformational changes upon binding, and the role of solvent molecules in the interaction. benthamscience.com For instance, MD simulations of pyrimidine (B1678525) derivatives have been used to validate docking studies and to understand the stability of ligand-protein complexes. researchgate.net Such studies on derivatives of this compound could help in understanding their binding mechanisms to specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. tandfonline.com For a series of derivatives synthesized from this compound, QSAR models could be developed to identify the key structural features that influence their biological activity. biointerfaceresearch.com Descriptors used in QSAR studies for pyrimidine derivatives often include electronic, steric, and lipophilic properties, which can be calculated using computational chemistry software. mdpi.comnih.gov

Table 1: Representative Descriptors for QSAR Modeling of Pyrimidine Derivatives

| Descriptor Type | Examples | Potential Application for this compound Derivatives |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | To understand the role of electronic properties in receptor binding and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | To assess the impact of substituent size and shape on fitting into a binding pocket. |

| Lipophilic | LogP, Polar surface area (PSA) | To predict solubility, membrane permeability, and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | To quantify molecular branching and shape. |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The structure of this compound can serve as a starting point for virtual screening campaigns. By using its core scaffold, researchers can search for commercially available or synthetically accessible compounds with similar structural features that might exhibit desired biological activities. nih.gov Both ligand-based and structure-based virtual screening approaches can be utilized. Ligand-based methods rely on the similarity to known active compounds, while structure-based methods use the three-dimensional structure of the biological target to dock and score potential ligands. researchgate.net

Drug Design and Development Strategies

The chemical scaffold of this compound is amenable to various drug design and development strategies aimed at creating novel and effective therapeutic agents. nih.gov The presence of two chlorine atoms allows for selective and sequential substitution reactions, enabling the synthesis of a diverse range of derivatives. acs.org

Scaffold hopping is a drug design strategy that involves replacing the core structure of a molecule with a different, isosteric scaffold while retaining the original biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. mdpi.com The pyrimidine core of this compound could be replaced with other heterocyclic systems to explore new chemical space and identify novel inhibitors of a particular target. nih.gov

Molecular hybridization, on the other hand, involves combining two or more pharmacophores from different drug molecules into a single hybrid compound. mdpi.comresearchgate.net This strategy aims to create molecules with dual or multiple modes of action, which can be advantageous in treating complex diseases like cancer. nih.gov The this compound scaffold could be hybridized with other known anticancer fragments to develop novel agents with potentially synergistic effects. acs.org

Fragment-based drug design (FBDD) is a powerful method for hit identification that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. ekb.eg Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The this compound molecule itself, or fragments thereof, could be used in FBDD campaigns. For instance, the 4-methoxyphenyl-pyrimidine moiety could be considered a fragment that, if found to bind to a target, could be elaborated by modifying the chloro-substituents to improve its affinity and selectivity.

Rational Design of Pyrimidine Analogs

The structure of this compound offers multiple avenues for rational drug design, a process that leverages the structure-activity relationships (SAR) to optimize the therapeutic properties of a lead compound. nih.gov The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, making them ideal sites for nucleophilic substitution to introduce a variety of functional groups and modulate biological activity. wuxiapptec.com

The regioselectivity of these substitution reactions is a key consideration in the design of new analogs. For 2,4-dichloropyrimidines, nucleophilic attack typically occurs preferentially at the C4 position. However, the electronic nature of the substituent at the C6 position can influence this selectivity. The 4-methoxyphenyl (B3050149) group at C6 is an electron-donating group, which can direct nucleophilic attack to the C2 position. wuxiapptec.com This variable reactivity allows for the controlled synthesis of distinct isomers, each with potentially unique biological profiles.

Key Strategies for Analog Design:

Kinase Inhibitor Scaffolds: The pyrimidine nucleus is a well-established "privileged scaffold" for the development of protein kinase inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site. nih.govrsc.orgnih.gov By replacing one or both chlorine atoms with specific amine-containing moieties, novel analogs can be designed to target a wide range of kinases implicated in cancer and other diseases. The 4-methoxyphenyl group can be oriented to interact with specific pockets within the kinase domain, potentially enhancing potency and selectivity.

Modulation of Physicochemical Properties: The 4-methoxyphenyl group can be modified to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. For instance, the methoxy (B1213986) group can be demethylated to a phenol, which can act as a hydrogen bond donor, or it can be replaced with other alkoxy groups of varying chain lengths to systematically alter lipophilicity.

Structure-Based Drug Design: Computational modeling and molecular docking studies can be employed to predict the binding of designed analogs to specific biological targets. By understanding the binding interactions of the this compound core within a target's active site, modifications can be made to enhance binding affinity and specificity.

Material Science Applications of Pyrimidine Derivatives

While direct applications of this compound in material science have not been extensively reported, the inherent photophysical properties of substituted pyrimidines suggest potential in this area. The pyrimidine ring is electron-deficient and can act as an acceptor unit in push-pull chromophores, which are molecules with distinct electron-donating and electron-accepting parts. osf.io This can lead to interesting optical and electronic properties.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are utilized in OLEDs as fluorescent emitters, host materials, and electron-transporting materials due to their electron-accepting nature. researchgate.net The 4-methoxyphenyl group in this compound is an electron-donating group. By replacing the chlorine atoms with other aryl or electron-donating groups through cross-coupling reactions, it is possible to create push-pull systems with tunable emission colors and efficiencies. osf.ionih.gov

Fluorescent Probes: The fluorescence of pyrimidine derivatives can be sensitive to their environment, such as polarity and pH. acs.org This property can be exploited to design fluorescent probes for biological imaging or chemical sensing. The emission properties of analogs of this compound could be engineered to respond to specific biological events or analytes.

Organic Semiconductors: The ability to tune the electronic properties of pyrimidines through substitution makes them candidates for use in organic semiconductors. These materials are of interest for applications in flexible electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic solar cells (OPVs). researchgate.netjianguomei.com

Emerging Biological Targets and Disease Areas for Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows for its application in a wide array of therapeutic areas. tandfonline.com While established targets for pyrimidines include various kinases, ongoing research continues to identify new biological targets and disease areas where these compounds may have a significant impact.

Emerging Targets and Diseases:

Neurodegenerative Diseases: Kinases are increasingly being recognized as important targets in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyrimidine-based inhibitors of kinases like TBK1 are being investigated for their therapeutic potential in these conditions. acs.org The this compound scaffold could be a starting point for developing inhibitors of kinases implicated in neurodegeneration.

Immunology and Immuno-oncology: The immune system is regulated by a complex network of signaling pathways, many of which involve kinases. Pyrimidine derivatives are being explored as modulators of immune responses, with applications in autoimmune diseases and cancer immunotherapy. For instance, inhibitors of Janus kinases (JAKs) are used to treat rheumatoid arthritis. The JAK/STAT signaling pathway is a key target in some cancers. mdpi.com